Coutaric acid, a hydroxycinnamic acid derivative, commonly exists as two isomers: trans-coutaric acid and cis-coutaric acid. It is naturally found in various plants, particularly in grapes (Vitis vinifera L.) [, , , , , , , , , , , , ] and wines produced from them [, , , , , , , , , , , , , , , ]. It primarily exists in a trans configuration in grapes but can isomerize to the cis form during winemaking processes [, , ].
Coutaric acid belongs to the larger family of phenolic compounds and plays a crucial role in the flavor, color, and aging potential of wines [, , , , , , , ]. Its concentration varies significantly depending on the grape variety, vineyard location (terroir), and winemaking techniques employed [, , , , , , , ].
Coutaric acid, like other phenolic acids, exhibits absorbance in the ultraviolet (UV) range, contributing to the color characteristics of wines [, , ]. It is soluble in polar solvents like water and ethanol, facilitating its extraction and analysis from grape and wine matrices [, , , , , , , , ]. The cis isomer generally elutes earlier than the trans isomer in reversed-phase High-Performance Liquid Chromatography (HPLC) analysis [].
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